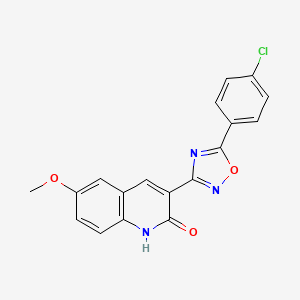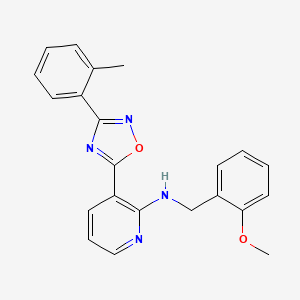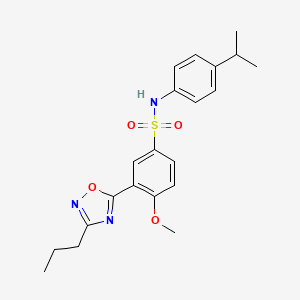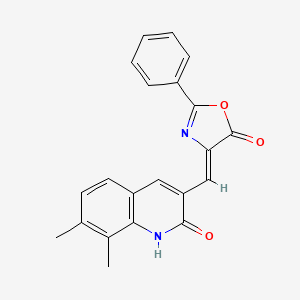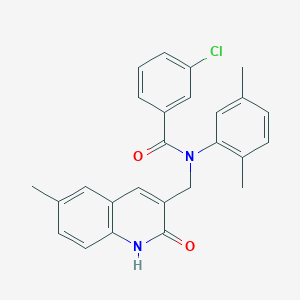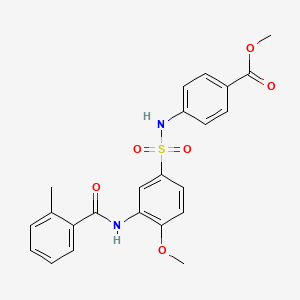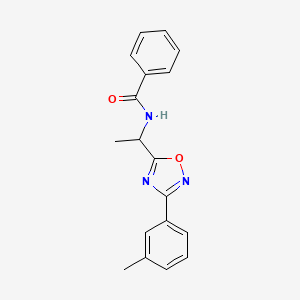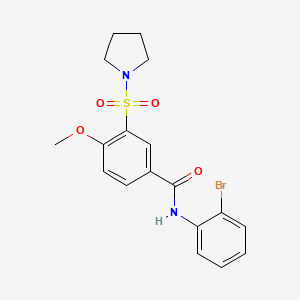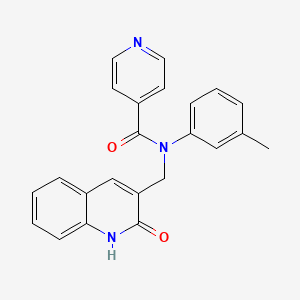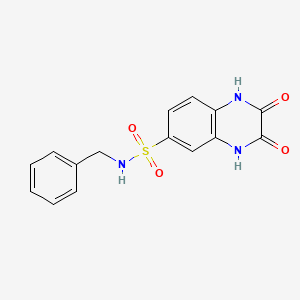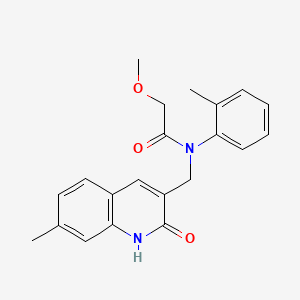
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide, commonly known as HMN-214, is a small molecule inhibitor of tubulin polymerization. It is a promising anticancer agent due to its ability to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
HMN-214 inhibits tubulin polymerization by binding to the colchicine binding site on β-tubulin. This results in the destabilization of microtubules and disruption of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
HMN-214 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as angiogenesis. It also induces the expression of p21 and p27, which are cell cycle inhibitors. In addition, HMN-214 has been shown to enhance the effects of radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of HMN-214 is its ability to inhibit the growth and proliferation of cancer cells. It has also been shown to be effective against cancer cells that are resistant to other chemotherapeutic agents. However, one of the limitations of HMN-214 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of HMN-214. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of analogs of HMN-214 with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of HMN-214 in combination with other chemotherapeutic agents for the treatment of cancer.
Méthodes De Synthèse
The synthesis of HMN-214 involves the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with o-toluidine followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
HMN-214 has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. HMN-214 works by disrupting the microtubule network of cancer cells, leading to cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-8-9-16-11-17(21(25)22-18(16)10-14)12-23(20(24)13-26-3)19-7-5-4-6-15(19)2/h4-11H,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEBJVIZACXOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
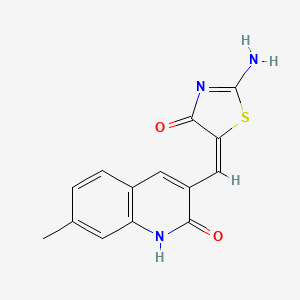
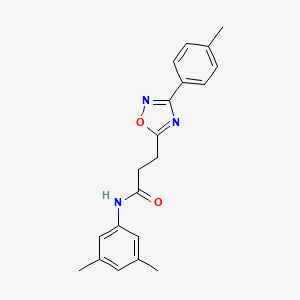
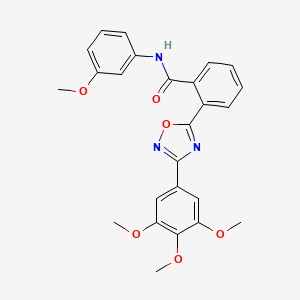
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7708132.png)
